LysoTracker Yellow HCK 123

描述

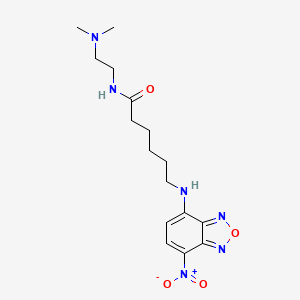

Structure

3D Structure

属性

分子式 |

C16H24N6O4 |

|---|---|

分子量 |

364.4 g/mol |

IUPAC 名称 |

N-[2-(dimethylamino)ethyl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |

InChI |

InChI=1S/C16H24N6O4/c1-21(2)11-10-18-14(23)6-4-3-5-9-17-12-7-8-13(22(24)25)16-15(12)19-26-20-16/h7-8,17H,3-6,9-11H2,1-2H3,(H,18,23) |

InChI 键 |

WIOHDRVBBRICQL-UHFFFAOYSA-N |

SMILES |

CN(C)CCNC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

规范 SMILES |

CN(C)CCNC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

同义词 |

HCK-123 LysoTracker Yellow HCK-123 |

产品来源 |

United States |

Foundational & Exploratory

LysoTracker Yellow HCK-123: A Technical Guide to the Principle of Staining Acidic Organelles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles behind LysoTracker Yellow HCK-123 staining, its practical application in experimental settings, and the key data associated with its use. LysoTracker Yellow HCK-123 is a fluorescent probe designed for the selective labeling and tracking of acidic organelles, primarily lysosomes, in live cells.

Core Staining Principle

LysoTracker Yellow HCK-123 is a cell-permeable, yellow fluorescent dye.[1] Its chemical structure consists of a fluorophore linked to a weak base that is only partially protonated at neutral pH.[2][3] This fundamental design underpins its mechanism of action for selectively accumulating in acidic cellular compartments.

At the physiological pH of the cytoplasm (approximately 7.2), the weakly basic moiety of LysoTracker Yellow HCK-123 remains largely unprotonated and thus neutrally charged.[2][4] This neutrality allows the probe to freely and passively diffuse across the plasma membrane and other intracellular membranes.[2]

However, upon encountering an acidic environment, such as the low luminal pH of lysosomes (typically pH 4.5-5.0), the weakly basic component of the probe becomes protonated.[2][4] This protonation results in a net positive charge on the molecule. The charged form of LysoTracker Yellow HCK-123 is membrane-impermeant and is consequently trapped and accumulated within the acidic organelle.[2] This accumulation leads to a concentrated fluorescent signal specifically within these compartments.

It is important to note that while the accumulation is pH-dependent, the fluorescence of LysoTracker probes is largely independent of pH, unlike LysoSensor probes which exhibit a pH-dependent increase in fluorescence intensity.[3]

Key Properties and Data

The following table summarizes the essential quantitative data for LysoTracker Yellow HCK-123, crucial for designing and executing experiments.

| Property | Value | Reference(s) |

| Excitation Maximum | ~465 nm | [2][5][6][7][8][9] |

| Emission Maximum | ~535 nm | [2][5][6][7][8][9][10] |

| Stokes Shift | ~70 nm | [11] |

| Recommended Working Concentration | 50 - 75 nM | [3][5] |

| Alternative Working Concentration | 0.1 - 50 µM | |

| Optimal Concentration (NPC vs Control Cells) | 1.6 µM | [4] |

| Stock Solution Concentration | 1 mM in DMSO | [3][6] |

| Incubation Time | 30 minutes to 2 hours | [3][6][12] |

| Optimal Incubation Time (NPC Cells) | 60 minutes | [4] |

| Storage Conditions | -20°C to -80°C, protect from light | [12] |

Experimental Protocol: Staining Live Cells

This protocol provides a general guideline for staining live adherent cells with LysoTracker Yellow HCK-123. Optimization may be required depending on the cell type and experimental conditions.

Materials:

-

LysoTracker Yellow HCK-123 (1 mM stock solution in DMSO)

-

Live cells cultured on coverslips or in imaging dishes

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Confocal or fluorescence microscope with appropriate filter sets

Procedure:

-

Prepare Staining Solution:

-

Warm the 1 mM LysoTracker Yellow HCK-123 stock solution to room temperature.

-

Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final working concentration (e.g., 50-75 nM). It is crucial to add the stock solution to the medium and mix well.

-

-

Cell Staining:

-

Aspirate the existing culture medium from the cells.

-

Wash the cells once with PBS.

-

Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 30 minutes to 2 hours.[3][6][12] The optimal incubation time should be determined empirically for each cell type and experimental goal.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove any unbound probe.

-

-

Imaging:

-

Mount the coverslip on a slide with a drop of fresh medium or leave the cells in the imaging dish.

-

Immediately visualize the stained cells using a fluorescence or confocal microscope.

-

Excite the sample at ~465 nm and collect the emission at ~535 nm.

-

Visualizing the Staining Principle and Workflow

Diagram 1: LysoTracker Yellow HCK-123 Staining Mechanism

Caption: Mechanism of LysoTracker accumulation in acidic lysosomes.

Diagram 2: Experimental Workflow for Live Cell Staining

Caption: A typical experimental workflow for staining live cells.

References

- 1. labmall.co.kr [labmall.co.kr]

- 2. Invitrogen™ LysoTracker™ Yellow HCK-123, special packaging | Fisher Scientific [fishersci.ca]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. A Phenotypic Compound Screening Assay for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AAT Bioquest: The Spectra of LysoTracker® Probes [aatbioquest.blogspot.com]

- 6. labs.pbrc.edu [labs.pbrc.edu]

- 7. Invitrogen LysoTracker Yellow HCK-123, special packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 8. LysoTracker™ Yellow HCK-123, special packaging 20 x 50 μL | Buy Online | Invitrogen™ [thermofisher.com]

- 9. LysoTracker Yellow HCK 123 | Fluorescent Probe | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 10. LYSOTRACKER YELLOW HCK-123 - 佑研匠簇网上商城 [ulab360.com]

- 11. Spectrum [LysoTracker Yellow HCK-123] | AAT Bioquest [aatbio.com]

- 12. medchemexpress.com [medchemexpress.com]

LysoTracker Yellow HCK-123 accumulation in acidic organelles

An In-depth Technical Guide to LysoTracker Yellow HCK-123 Accumulation in Acidic Organelles

Introduction

LysoTracker Yellow HCK-123 is a cell-permeable fluorescent probe designed for labeling and tracking acidic organelles in live cells.[1][2] As a member of the LysoTracker family of dyes, it is a valuable tool for researchers studying the dynamics, biosynthesis, and pathogenesis of lysosomes and other acidic compartments.[3][4] Its utility spans various research areas, including autophagy, lysosomal storage diseases, and cellular drug uptake.[1][5]

The probe consists of a fluorophore linked to a weakly basic amine group.[1][6] This chemical structure is central to its mechanism of selective accumulation. The dye is highly selective for acidic organelles and is effective at nanomolar concentrations, allowing for sensitive and specific one-step staining of live cells without the need for antibodies.[1][7][8]

Core Mechanism of Action

The selective accumulation of LysoTracker Yellow HCK-123 in organelles like lysosomes is a passive process driven by a pH gradient.[9] The probe's weakly basic amine moiety is only partially protonated at neutral pH (e.g., in the cytoplasm).[1][6] In this predominantly neutral state, the molecule is hydrophobic and can freely diffuse across the plasma membrane and other intracellular membranes.[1]

Upon entering an acidic compartment (luminal pH ≈ 4.5–5.5), the low pH environment causes the weak base to become fully protonated.[1][10] This protonation adds a positive charge to the molecule, rendering it membrane-impermeable and effectively trapping it within the organelle.[1] This continuous diffusion into and subsequent trapping within acidic organelles leads to a significant accumulation of the probe, resulting in a bright, localized fluorescent signal.[1][9]

Probe Characteristics and Data

Quantitative data regarding the spectral properties and recommended usage of LysoTracker Yellow HCK-123 are summarized below. While effective, its fluorescence signal has been reported to be weaker compared to other probes in the LysoTracker family, such as the red and green variants, potentially requiring higher concentrations in some cell types.[5]

Table 1: Physical and Spectral Properties

| Property | Value | Source(s) |

| Excitation Maximum | ~465 nm | [1][7][11][12][13] |

| Emission Maximum | ~535 nm | [1][7][11][12][13] |

| Molecular Weight | 364.40 g/mol | [4] |

| Stokes Shift | ~70 nm | N/A |

| Recommended Storage | -5°C to -30°C, protect from light | [14] |

| Stock Solution Solvent | DMSO | [11][15] |

Table 2: Recommended Experimental Parameters

| Parameter | Recommended Range | Notes | Source(s) |

| Working Concentration | 50 - 100 nM | Optimal selectivity reported at ~50 nM. May require up to 3.2 µM in some cell lines. | [3][5][7][9][11] |

| Incubation Time | 15 - 60 minutes | Can be extended up to 2 hours. Prolonged incubation (>2 hours) may affect lysosomal pH. | [3][9][11][15] |

| Incubation Temperature | 37°C | Standard cell culture conditions. | [3][11][15] |

Experimental Protocols

The following protocols provide a general framework for staining live adherent and suspension cells. Optimization may be required depending on the specific cell type and experimental conditions.

Reagent Preparation

-

Prepare 1 mM Stock Solution : Dissolve the LysoTracker Yellow HCK-123 powder in high-quality, anhydrous DMSO to a final concentration of 1 mM.[3][11]

-

Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light.[15]

-

Prepare Staining Solution : On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) cell culture medium or buffer (e.g., HBSS) to the desired final working concentration (typically 50-100 nM).[3][11]

Staining Protocol for Adherent Cells

-

Cell Culture : Grow adherent cells on a suitable imaging vessel (e.g., glass-bottom dish, coverslips) to the desired confluency.

-

Staining : Remove the culture medium and add the pre-warmed LysoTracker staining solution to the cells.[3]

-

Incubation : Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes.[15]

-

Wash (Optional but Recommended) : Remove the staining solution and replace it with fresh, pre-warmed culture medium or buffer to reduce background fluorescence.[11]

-

Imaging : Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for yellow fluorescence (Excitation: ~465 nm, Emission: ~535 nm).

Staining Protocol for Suspension Cells

-

Cell Preparation : Centrifuge the cell suspension to obtain a cell pellet. Aspirate the supernatant.[3]

-

Staining : Gently resuspend the cell pellet in the pre-warmed LysoTracker staining solution.[3]

-

Incubation : Incubate the cell suspension under appropriate growth conditions (e.g., 37°C, 5% CO₂) for 15-60 minutes.[3]

-

Wash : Centrifuge the cells to form a pellet, remove the staining solution, and gently resuspend the cells in fresh, pre-warmed medium.[3]

-

Imaging : Transfer the cells to a suitable imaging vessel and proceed with fluorescence microscopy.

Factors Influencing Probe Accumulation

The accumulation of LysoTracker Yellow HCK-123 is fundamentally dependent on the maintenance of a low intra-organellar pH. Therefore, any biological process or external factor that alters the pH of lysosomes will directly impact the probe's fluorescence intensity.

-

Autophagy : This cellular degradation process involves the fusion of autophagosomes with lysosomes to form acidic autolysosomes.[1] Changes in autophagic flux can be monitored by observing changes in the number and intensity of LysoTracker-stained puncta.

-

Lysosomal Storage Diseases (LSDs) : Many LSDs, such as Niemann-Pick disease, are characterized by dysfunctional lysosomes, which can lead to alterations in lysosomal pH and morphology.[5] This results in a significant increase in LysoTracker staining in affected cells compared to healthy controls.[5]

-

Drug-Induced Lysosomotropism : Certain drugs, particularly weakly basic compounds, can also become trapped in lysosomes, a phenomenon known as lysosomotropism. This can alter lysosomal pH and function, which can be monitored using LysoTracker probes.

References

- 1. Invitrogen™ LysoTracker™ Yellow HCK-123, special packaging | Fisher Scientific [fishersci.ca]

- 2. LysoTracker™ Yellow HCK-123, special packaging 20 x 50 μL | Buy Online | Invitrogen™ [thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. A Phenotypic Compound Screening Assay for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labmall.co.kr [labmall.co.kr]

- 7. AAT Bioquest: The Spectra of LysoTracker® Probes [aatbioquest.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. LysoTracker | AAT Bioquest [aatbio.com]

- 10. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labs.pbrc.edu [labs.pbrc.edu]

- 12. LysoTracker和LysoSensor探针总览-表12.3-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 13. Summary of our LysoTracker and LysoSensor probes—Table 12.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. LysoTracker™ Yellow HCK-123, special packaging 20 x 50 μL | Buy Online | Invitrogen™ [thermofisher.com]

- 15. medchemexpress.com [medchemexpress.com]

Unveiling the Lysosome: A Technical Guide to LysoTracker Yellow HCK-123 Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of LysoTracker Yellow HCK-123, a fluorescent probe essential for the investigation of acidic organelles in live cells. This document details the probe's core mechanism, fluorescence characteristics, and provides structured protocols for its application in cellular analysis, empowering researchers in fundamental biology and drug development to effectively utilize this tool.

Core Principles of LysoTracker Yellow HCK-123

LysoTracker Yellow HCK-123 is a cell-permeable, yellow fluorescent dye designed to selectively stain acidic compartments within live cells, most notably lysosomes.[1][2] Its functionality is predicated on its chemical nature as a weak base linked to a hydrophobic fluorophore.[1][3] This structure allows it to freely diffuse across the plasma membrane in its neutral, unprotonated state.[1][3]

Upon encountering the low pH environment characteristic of lysosomes (typically pH 4.5-5.0), the weakly basic moiety of LysoTracker Yellow HCK-123 becomes protonated.[1] This protonation results in a net positive charge, which effectively traps the probe within the acidic organelle, leading to its accumulation and a subsequent bright yellow fluorescence upon excitation.[1] This mechanism of action provides a highly selective method for labeling and tracking lysosomes and other acidic vesicles in real-time.[1]

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative parameters of LysoTracker Yellow HCK-123 are summarized in the table below.

| Parameter | Value | Source(s) |

| Excitation Maximum | ~465 nm | [1][2][4][5][6][7][8][9] |

| 466 nm | [10] | |

| 488 nm (peak) | [11] | |

| Emission Maximum | ~535 nm | [1][2][4][5][6][7][12] |

| 536 nm | [10] | |

| 565 nm (peak) | [11] | |

| Recommended Working Concentration | 50-75 nM | [4][13][14] |

| 100 nM | [12] | |

| 0.1-50 µM | [15] | |

| Incubation Time | 30 minutes to 2 hours | [12][13] |

| 30 minutes | [15] | |

| Storage Conditions (Stock Solution) | ≤–20°C, desiccated, protected from light | [15][16] |

| -80°C for 6 months | [15] | |

| -20°C for 1 month | [15] |

Visualizing the Mechanism and Workflow

To further elucidate the principles of LysoTracker Yellow HCK-123, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

Caption: Mechanism of LysoTracker Yellow HCK-123 accumulation in lysosomes.

Caption: General experimental workflow for staining live cells.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments using LysoTracker Yellow HCK-123. These should be adapted based on the specific cell type and experimental requirements.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation : LysoTracker Yellow HCK-123 is typically supplied as a 1 mM solution in DMSO.[12] Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the solution at the bottom.[13]

-

Storage of Stock Solution : Store the stock solution at -20°C or -80°C, protected from light and moisture.[15][16] Avoid repeated freeze-thaw cycles.[16]

-

Working Solution Preparation : On the day of the experiment, dilute the 1 mM stock solution to a final working concentration in the appropriate growth medium or buffer (e.g., PBS).[13] A recommended starting concentration range is 50-100 nM.[4][12] The optimal concentration may vary depending on the cell type and should be determined empirically.

Staining Protocol for Adherent Cells (Microscopy)

-

Cell Culture : Grow adherent cells on a suitable imaging platform, such as glass-bottom dishes or coverslips, to the desired confluency.[15]

-

Staining : Remove the culture medium and add the pre-warmed (37°C) LysoTracker Yellow HCK-123 working solution to the cells.

-

Incubation : Incubate the cells for 30 minutes to 2 hours at 37°C and 5% CO2.[12][15] The optimal incubation time can vary between cell types.

-

Washing : After incubation, remove the staining solution and wash the cells with fresh, pre-warmed medium or buffer to remove excess probe.[12]

-

Imaging : Image the cells immediately using a fluorescence microscope equipped with appropriate filters for yellow fluorescence (Excitation ~465 nm, Emission ~535 nm).[4][15]

Staining Protocol for Suspension Cells (Flow Cytometry)

-

Cell Preparation : Harvest suspension cells by centrifugation to obtain a cell pellet.[13]

-

Resuspension and Staining : Discard the supernatant and gently resuspend the cell pellet in pre-warmed (37°C) medium containing the LysoTracker Yellow HCK-123 working solution.[13]

-

Incubation : Incubate the cells for 30 minutes to 2 hours under appropriate growth conditions.[13]

-

Washing (Optional but Recommended) : After incubation, cells can be centrifuged again, the staining solution removed, and the cells resuspended in fresh medium or buffer for analysis. This can help to reduce background fluorescence.

-

Analysis : Analyze the stained cells using a flow cytometer with a suitable laser for excitation (e.g., a 488 nm laser) and an appropriate emission filter.[11][17]

Applications in Research and Drug Development

LysoTracker Yellow HCK-123 is a versatile tool with numerous applications, including:

-

Live-Cell Imaging of Lysosomes : The primary application is the visualization of lysosomal morphology, distribution, and trafficking in living cells.[1]

-

Studying Autophagy : This probe can be used to monitor changes in lysosomal content and activity during autophagy, a critical cellular degradation process.[1][17]

-

Investigating Lysosomal Storage Diseases (LSDs) : Researchers can use LysoTracker dyes to assess the accumulation of materials and the enlargement of lysosomes in cellular models of LSDs.[18]

-

Drug Screening : The fluorescence intensity of LysoTracker can serve as a readout in high-throughput screening assays to identify compounds that modulate lysosomal function or exocytosis.[18]

-

Flow Cytometry : Provides a quantitative method to assess lysosomal content and changes in response to various stimuli or treatments.[14][17]

Concluding Remarks

LysoTracker Yellow HCK-123 is a robust and highly specific fluorescent probe for the study of acidic organelles in live cells. Its straightforward staining protocol and bright fluorescence make it an invaluable tool for researchers investigating lysosomal biology, autophagy, and related disease states. By understanding the core principles and optimizing the experimental protocols outlined in this guide, scientists can effectively harness the power of LysoTracker Yellow HCK-123 to advance their research and development efforts.

References

- 1. Invitrogen™ LysoTracker™ Yellow HCK-123, special packaging | Fisher Scientific [fishersci.ca]

- 2. Invitrogen LysoTracker Yellow HCK-123, special packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. labmall.co.kr [labmall.co.kr]

- 4. AAT Bioquest: The Spectra of LysoTracker® Probes [aatbioquest.blogspot.com]

- 5. Summary of our LysoTracker and LysoSensor probes—Table 12.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Summary of our LysoTracker and LysoSensor probes—Table 12.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. LYSOTRACKER YELLOW HCK-123 - 佑研匠簇网上商城 [ulab360.com]

- 8. LysoTracker Yellow HCK 123 | Fluorescent Probe | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 9. Summary of our LysoTracker and LysoSensor probes—Table 12.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Spectrum [LysoTracker Yellow HCK-123] | AAT Bioquest [aatbio.com]

- 12. labs.pbrc.edu [labs.pbrc.edu]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. LysoTracker | AAT Bioquest [aatbio.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. LysoTracker™ Yellow HCK-123, special packaging 20 x 50 μL | Buy Online | Invitrogen™ [thermofisher.com]

- 17. Use of LysoTracker dyes: a flow cytometric study of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Phenotypic Compound Screening Assay for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]

LysoTracker Yellow HCK-123: An In-depth Technical Guide for Lysosome Localization Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoTracker Yellow HCK-123, a fluorescent probe for labeling and tracking acidic organelles, primarily lysosomes, in live cells. This document details the probe's mechanism of action, spectral properties, and provides detailed experimental protocols for its application in lysosome localization studies, particularly in the context of cellular signaling pathways.

Core Principles and Mechanism of Action

LysoTracker Yellow HCK-123 is a cell-permeant, yellow fluorescent dye that selectively accumulates in acidic compartments within a cell.[1] Its chemical structure consists of a fluorophore linked to a weak base that is only partially protonated at neutral pH.[1][2] This uncharged form allows the probe to freely cross cell membranes. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), the weakly basic moiety becomes protonated. This protonation leads to the trapping of the probe within the organelle, as the charged molecule cannot readily diffuse back across the lysosomal membrane.[1] This accumulation results in a bright, localized yellow fluorescence, enabling the visualization of lysosomes.

Quantitative Data Summary

The following tables summarize the key quantitative data for LysoTracker Yellow HCK-123 based on available information.

Table 1: Spectral Properties

| Property | Value |

| Excitation Maximum (λex) | ~465 nm |

| Emission Maximum (λem) | ~535 nm |

| Quantum Yield | Not Determined |

| Photostability | Not Determined |

| pKa | Not Determined |

Table 2: Experimental Parameters

| Parameter | Recommended Value | Notes |

| Working Concentration | ||

| Live Cell Imaging (Microscopy) | 50-100 nM | Optimal concentration may vary by cell type. |

| General Use Range | 0.1-50 µM | Higher concentrations (>10 µM) may induce cytotoxicity in some cell lines (e.g., CHOK1). |

| Incubation Time | 30 minutes - 2 hours | Should be optimized for the specific cell type and experimental conditions. |

| Incubation Temperature | 37°C | |

| Solvent | DMSO | The supplied stock solution is typically 1 mM in DMSO. |

Experimental Protocols

I. Live-Cell Staining of Lysosomes in Mammalian Cells

This protocol is a general guideline for staining lysosomes in adherent mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

LysoTracker Yellow HCK-123 (1 mM stock in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or coverslips

-

Confocal or fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or coverslips).

-

Preparation of Staining Solution:

-

Warm the 1 mM LysoTracker Yellow HCK-123 stock solution to room temperature.

-

Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final working concentration (typically 50-100 nM). It is crucial to add the diluted probe to the medium and not the other way around to avoid precipitation.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the pre-warmed staining solution to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for 30 minutes to 2 hours. The optimal incubation time should be determined empirically.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells once with pre-warmed PBS.

-

-

Imaging:

-

Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

-

Image the cells immediately using a fluorescence or confocal microscope with appropriate filter sets for yellow fluorescence (Excitation: ~465 nm, Emission: ~535 nm).

-

Troubleshooting:

-

Weak Signal: Increase the probe concentration or incubation time. Ensure the imaging settings (laser power, detector gain) are optimized.

-

High Background: Decrease the probe concentration or incubation time. Ensure thorough washing after staining.

-

Cell Death: Use a lower probe concentration. Minimize exposure to excitation light. Confirm the health of the cells before staining.

II. Visualization of Lysosomes in Autophagy Studies

LysoTracker probes are valuable tools for indirectly monitoring autophagy by detecting an increase in the number and/or size of acidic lysosomes and autolysosomes.

Experimental Workflow for Autophagy Induction and Lysosome Staining

// Nodes start [label="Seed cells on\nimaging plates", fillcolor="#F1F3F4", fontcolor="#202124"]; induce [label="Induce Autophagy\n(e.g., starvation, rapamycin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stain [label="Stain with\nLysoTracker Yellow HCK-123", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; image [label="Image using\nfluorescence microscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze lysosomal\nfluorescence intensity/number", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> induce [label="24-48h"]; induce -> stain [label="Time-course"]; stain -> wash [label="30 min - 2h"]; wash -> image; image -> analyze; }

Caption: Workflow for autophagy studies using LysoTracker.Signaling Pathway Visualization

LysoTracker Yellow HCK-123 can be used to study the role of lysosomes as signaling platforms. A key example is the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway, which is regulated by amino acid levels and growth factors at the lysosomal surface.

mTORC1 Signaling Pathway at the Lysosome

Caption: Simplified mTORC1 signaling at the lysosomal surface.

In the presence of amino acids, the v-ATPase on the lysosomal surface activates the Ragulator complex, which in turn activates Rag GTPases.[3] Activated Rag GTPases recruit mTORC1 to the lysosomal membrane.[3] Growth factor signaling inhibits the TSC complex, leading to the activation of Rheb, which then activates the lysosomally-localized mTORC1.[3] Activated mTORC1 promotes cell growth and inhibits autophagy. LysoTracker Yellow HCK-123 can be used to visualize the lysosomes that serve as the platform for these signaling events.

References

LysoTracker Yellow HCK-123: An In-depth Technical Guide to Autophagy Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoTracker Yellow HCK-123, a fluorescent probe for labeling and tracking acidic organelles, and its application in the analysis of autophagy. We will delve into its mechanism of action, spectral properties, and detailed experimental protocols for its use in both fluorescence microscopy and flow cytometry. Furthermore, this guide will explore the broader context of autophagy signaling and provide a critical assessment of the advantages and limitations of LysoTracker Yellow HCK-123 as a tool in autophagy research.

Introduction to Autophagy and the Role of Lysosomes

Autophagy is a fundamental cellular process responsible for the degradation of cellular components, including aggregated proteins and damaged organelles.[1][2] This catabolic process plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and cancer.[2] The process of macroautophagy, the most well-studied form of autophagy, involves the sequestration of cytoplasmic cargo into a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated material is degraded by acidic lysosomal hydrolases.[2]

Given the central role of lysosomes in the final degradative step of autophagy, monitoring lysosomal dynamics and function is a key aspect of autophagy research. LysoTracker probes are a class of fluorescent acidotropic probes that are widely used for this purpose.[3]

LysoTracker Yellow HCK-123: Mechanism of Action and Spectral Properties

LysoTracker probes, including LysoTracker Yellow HCK-123, are weakly basic amines linked to a fluorophore.[4] In their neutral state, these probes are cell-permeant and can freely cross the plasma membrane.[4] Upon entering the acidic environment of lysosomes (pH 4.5-5.0), the weakly basic moiety of the probe becomes protonated. This protonation traps the probe within the acidic organelle, leading to its accumulation and a bright fluorescent signal.[4]

Quantitative Data: Spectral Properties of LysoTracker Probes

The selection of a specific LysoTracker probe often depends on the experimental setup, particularly the available excitation sources and the desire for multiplexing with other fluorescent markers. The table below summarizes the spectral properties of LysoTracker Yellow HCK-123 and other commonly used LysoTracker probes.

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Color |

| LysoTracker Blue DND-22 | ~373 | ~422 | Blue |

| LysoTracker Yellow HCK-123 | ~465 | ~535 | Yellow |

| LysoTracker Green DND-26 | ~504 | ~511 | Green |

| LysoTracker Red DND-99 | ~577 | ~590 | Red |

| LysoTracker Deep Red | ~647 | ~668 | Deep Red |

Data compiled from various sources.[5]

The Autophagy Signaling Pathway

The induction and regulation of autophagy are governed by a complex signaling network. A key regulator of this pathway is the mechanistic target of rapamycin (B549165) (mTOR) kinase.[6] Under nutrient-rich conditions, mTOR is active and suppresses autophagy.[6] Conversely, under conditions of cellular stress, such as nutrient starvation, mTOR is inhibited, leading to the initiation of the autophagic process.[7] The diagram below illustrates a simplified overview of the core autophagy signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for using LysoTracker Yellow HCK-123 to analyze autophagy by fluorescence microscopy and flow cytometry.

General Considerations and Reagent Preparation

-

Cell Culture: Cells should be cultured in appropriate media and conditions. For experiments involving the induction of autophagy, nutrient-rich media can be replaced with starvation media (e.g., Earle's Balanced Salt Solution, EBSS) for a specified period.

-

LysoTracker Stock Solution: LysoTracker Yellow HCK-123 is typically supplied as a 1 mM solution in DMSO. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[8] Store at -20°C, protected from light.[8]

-

Working Solution: Dilute the 1 mM stock solution to the desired final working concentration in pre-warmed (37°C) cell culture medium immediately before use.

Recommended Staining Conditions

The optimal concentration and incubation time for LysoTracker Yellow HCK-123 can vary depending on the cell type and experimental conditions. It is always recommended to perform an initial optimization experiment.

| Parameter | Recommended Range | Notes |

| Working Concentration | 50 - 100 nM | Higher concentrations may lead to non-specific staining or cytotoxicity.[4][9] |

| Incubation Time | 30 minutes - 2 hours | Prolonged incubation can alter lysosomal pH.[3][10] |

| Incubation Temperature | 37°C |

Experimental Workflow: Fluorescence Microscopy

The following diagram outlines the general workflow for staining live cells with LysoTracker Yellow HCK-123 for fluorescence microscopy analysis.

Detailed Protocol for Fluorescence Microscopy:

-

Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

-

Induction of Autophagy (Optional): To induce autophagy, replace the growth medium with starvation medium (e.g., EBSS) or treat with a known autophagy inducer (e.g., rapamycin) for the desired time. Include a negative control of untreated cells.

-

Staining: Remove the medium and add the pre-warmed LysoTracker Yellow HCK-123 working solution (50-100 nM in cell culture medium).

-

Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO2 incubator.

-

Washing: Remove the staining solution and wash the cells once with pre-warmed fresh culture medium.

-

Imaging: Immediately image the live cells using a fluorescence microscope equipped with appropriate filters for LysoTracker Yellow HCK-123 (Excitation/Emission: ~465/535 nm).[10]

Experimental Protocol: Flow Cytometry

Flow cytometry can be used to quantify the overall increase in acidic vesicular organelles, which is often associated with an increase in autophagic activity.[11][12]

Detailed Protocol for Flow Cytometry:

-

Cell Treatment: Treat cells in suspension or adherent cells in a culture dish with the desired autophagy inducer.

-

Cell Harvesting (for adherent cells): Gently detach adherent cells using a non-enzymatic cell dissociation solution to preserve cell integrity.

-

Staining: Resuspend the cells in pre-warmed culture medium containing the LysoTracker Yellow HCK-123 working solution (50-100 nM).

-

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells to pellet, remove the supernatant, and resuspend in fresh, pre-warmed medium or PBS.

-

Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for LysoTracker Yellow HCK-123.

Data Analysis and Interpretation

An increase in the number and/or intensity of LysoTracker-stained puncta is often interpreted as an increase in the number of autolysosomes and, by extension, an increase in autophagic flux.[13] However, it is crucial to interpret these results with caution.

Advantages and Limitations of LysoTracker Yellow HCK-123 in Autophagy Analysis

Advantages

-

Live-Cell Imaging: LysoTracker probes are suitable for real-time imaging of lysosomal dynamics in living cells.

-

Simple and Rapid Staining: The staining protocol is straightforward and relatively quick.[14]

-

High Selectivity for Acidic Organelles: These probes show high selectivity for acidic compartments.[4]

Limitations

-

Lack of Specificity for Autophagosomes: LysoTracker stains all acidic organelles, not just autolysosomes. Therefore, an increase in LysoTracker staining does not definitively prove an increase in autophagy without corroborating evidence from other assays.[11]

-

pH Dependence: The fluorescence of LysoTracker probes is dependent on the acidic pH of the lysosome. Agents that alter lysosomal pH can affect the staining intensity, independent of changes in autophagy.[3]

-

Potential for Artifacts: At high concentrations or with prolonged incubation, LysoTracker probes can induce lysosomal pH changes and may not be retained well in cells.[3] Mature eggs and other cellular components can also exhibit autofluorescence, which may interfere with the signal.[15]

Comparison with Other Autophagy Markers

For a more robust analysis of autophagy, it is highly recommended to use LysoTracker Yellow HCK-123 in conjunction with other established autophagy markers, such as the microtubule-associated protein 1A/1B-light chain 3 (LC3). The conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is a hallmark of autophagy.[1] GFP-LC3 fusion proteins are widely used to visualize the formation of autophagosomes.

| Feature | LysoTracker Yellow HCK-123 | LC3-II (e.g., GFP-LC3) |

| Target | Acidic organelles (lysosomes, autolysosomes) | Autophagosomes |

| Methodology | Live-cell staining | Transfection or transduction with a fusion protein |

| Information Provided | Lysosomal mass and acidification | Autophagosome formation and localization |

| Primary Advantage | Simple, live-cell staining of a late-stage autophagy organelle | Specific marker for autophagosome formation |

| Primary Limitation | Not specific to autophagy | Requires genetic manipulation of cells |

Conclusion

LysoTracker Yellow HCK-123 is a valuable tool for studying the role of lysosomes in autophagy. Its ability to label acidic organelles in live cells provides a dynamic view of a critical step in the autophagic pathway. However, due to its lack of specificity for autophagosomes, it is essential to use this probe in combination with other autophagy markers, such as LC3, for a comprehensive and accurate assessment of autophagic flux. By understanding its mechanism, advantages, and limitations, researchers can effectively employ LysoTracker Yellow HCK-123 to gain significant insights into the complex process of autophagy.

References

- 1. researchgate.net [researchgate.net]

- 2. Autophagy - Wikipedia [en.wikipedia.org]

- 3. Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes): Applications for Lysosome Labeling and Tracking during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. LysoTracker和LysoSensor探针总览-表12.3-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 6. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

- 7. Autophagy termination and lysosome reformation regulated by mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 9. LysoTracker | AAT Bioquest [aatbio.com]

- 10. labs.pbrc.edu [labs.pbrc.edu]

- 11. Use of LysoTracker dyes: a flow cytometric study of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Protocol for evaluating autophagy using LysoTracker staining in the epithelial follicle stem cells of the Drosophila ovary - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LysoTracker Yellow HCK-123 Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of LysoTracker Yellow HCK-123, a fluorescent probe for labeling and tracking acidic organelles in live cells. This document outlines the mechanism of action, experimental procedures for live-cell imaging, and key quantitative data to guide your research.

Introduction

LysoTracker Yellow HCK-123 is a cell-permeable fluorescent dye that selectively accumulates in acidic organelles, such as lysosomes.[1][2][3] It is a weakly basic amine linked to a fluorophore, which can freely cross the cell membrane in its neutral state.[4] In the acidic environment of the lysosome, the dye becomes protonated and is retained, allowing for the visualization of these organelles in live cells.[5][6] This probe is a valuable tool for studying lysosomal biology, including biosynthesis, trafficking, and the pathogenesis of lysosomal storage diseases.[2][5][6]

Mechanism of Action

The selective accumulation of LysoTracker Yellow HCK-123 in acidic organelles is driven by a pH-dependent mechanism. The probe, being a weak base, is only partially protonated at neutral pH and can therefore readily diffuse across the plasma membrane into the cytoplasm. Upon encountering the low pH environment of a lysosome or other acidic vesicle, the weakly basic moiety of the probe becomes protonated. This protonation increases the molecule's charge, trapping it within the organelle and leading to a localized accumulation of fluorescence.

Caption: Mechanism of LysoTracker Yellow HCK-123 accumulation in lysosomes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for using LysoTracker Yellow HCK-123.

| Parameter | Value | Reference |

| Excitation Wavelength | ~465 nm | [7][8][9] |

| Emission Wavelength | ~535 nm | [7][8][9] |

| Recommended Working Concentration | 50 - 100 nM | [4][10] |

| Extended Concentration Range | 0.1 - 50 µM | [1] |

| Recommended Incubation Time | 15 - 30 minutes | [4] |

| Extended Incubation Time | 30 minutes - 2 hours | [5][6][10] |

| Stock Solution Concentration | 1 mM in DMSO | [5][10] |

Experimental Protocols

This section provides detailed protocols for staining adherent and suspension cells with LysoTracker Yellow HCK-123.

Reagent Preparation

-

Stock Solution: Prepare a 1 mM stock solution of LysoTracker Yellow HCK-123 in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[1] Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[6]

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired working concentration (typically 50-75 nM) in pre-warmed (37°C) cell culture medium.[5] It is recommended to prepare this solution fresh for each experiment.

Staining Protocol for Adherent Cells

Caption: Experimental workflow for staining adherent cells.

-

Cell Seeding: Seed adherent cells on glass-bottom dishes, chamber slides, or coverslips suitable for live-cell imaging. Culture the cells overnight or until they reach the desired confluence.

-

Staining Solution Preparation: Prepare the LysoTracker Yellow HCK-123 working solution in pre-warmed (37°C) complete cell culture medium. The recommended starting concentration is 50-75 nM, but this may need to be optimized for your specific cell type.

-

Cell Staining: Aspirate the culture medium from the cells and gently add the pre-warmed staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.[1][4]

-

Washing: For some applications, it may be beneficial to remove the staining solution and replace it with fresh, pre-warmed culture medium or a suitable imaging buffer to reduce background fluorescence.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of LysoTracker Yellow HCK-123 (Excitation: ~465 nm, Emission: ~535 nm).

Staining Protocol for Suspension Cells

-

Cell Preparation: Centrifuge the suspension cells to obtain a cell pellet.

-

Staining Solution Preparation: Prepare the LysoTracker Yellow HCK-123 working solution in pre-warmed (37°C) complete cell culture medium.

-

Cell Staining: Resuspend the cell pellet gently in the pre-warmed staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.

-

Washing: Centrifuge the cells to pellet them, and then resuspend the pellet in fresh, pre-warmed culture medium or imaging buffer.

-

Imaging: Transfer the cells to a suitable imaging dish or slide and proceed with imaging.

Important Considerations and Troubleshooting

-

Optimization: The optimal concentration and incubation time can vary between cell types. It is recommended to perform a titration of the dye concentration and a time-course experiment to determine the best conditions for your specific cells.

-

Alkalinizing Effect: Prolonged incubation times (beyond 2 hours) may lead to an increase in lysosomal pH, which can affect the staining and cell health.[4][5]

-

Specificity: While LysoTracker probes are highly selective for acidic organelles, they may also stain other acidic compartments like late endosomes.[4] Co-localization with a lysosome-specific marker, such as a LAMP1 antibody (in fixed cells), can be used to confirm lysosomal staining.[4]

-

Phototoxicity: Minimize light exposure to the cells during imaging to reduce phototoxicity and photobleaching.

-

Phenol (B47542) Red: For some imaging systems, using a phenol red-free medium during staining and imaging can help to reduce background fluorescence.[11]

-

Weak Signal: If the signal is weak, consider increasing the dye concentration or the incubation time. However, be mindful of the potential for artifacts with higher concentrations and longer incubations.

-

High Background: If the background fluorescence is high, try reducing the dye concentration or including a wash step after incubation.

-

Non-specific Staining: If non-specific staining is observed (e.g., nuclear staining), reduce the dye concentration and/or incubation time.[11]

By following these detailed protocols and considering the key factors outlined, researchers can effectively utilize LysoTracker Yellow HCK-123 for the robust and reliable imaging of acidic organelles in live cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Phenotypic Compound Screening Assay for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. LysoTracker | AAT Bioquest [aatbio.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 7. LysoTracker™ Yellow HCK-123, special packaging 20 x 50 μL | Buy Online | Invitrogen™ [thermofisher.com]

- 8. LYSOTRACKER YELLOW HCK-123 - 佑研匠簇网上商城 [ulab360.com]

- 9. Summary of our LysoTracker and LysoSensor probes—Table 12.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. labs.pbrc.edu [labs.pbrc.edu]

- 11. researchgate.net [researchgate.net]

LysoTracker Yellow HCK-123: Application Notes for Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker Yellow HCK-123 is a fluorescent probe that is permeable to cell membranes and specifically stains acidic organelles within live cells, most notably lysosomes.[1][2] This probe is a weakly basic amine linked to a fluorophore.[1][3] Its mechanism relies on the selective accumulation in cellular compartments with low internal pH.[1][3] In the neutral pH environment outside the lysosome, the probe is uncharged and can freely cross cellular membranes.[1] Upon entering an acidic organelle like a lysosome, the probe becomes protonated and thus charged. This charged state prevents it from passing back across the organelle's membrane, leading to its accumulation and a bright, localized fluorescent signal.[1] LysoTracker probes are effective at nanomolar concentrations and are highly selective for these acidic organelles, offering a straightforward, single-step staining method for live-cell imaging.[1][4]

Quantitative Data Summary

The following table summarizes the key spectral and experimental parameters for LysoTracker Yellow HCK-123.

| Parameter | Value | Source(s) |

| Excitation Maximum | ~465 nm | [1][2][4][5][6][7] |

| ~488 nm | [8] | |

| Emission Maximum | ~535 nm | [1][2][4][5][6][7] |

| ~565 nm | [8] | |

| Recommended Laser Line | 488 nm Argon ion laser | [8] |

| Recommended Filter Set | 586/42 nm bandpass filter or similar | [8] |

| Stock Solution | 1 mM in anhydrous DMSO | [5][9] |

| Working Concentration | 50 - 100 nM (start with 75 nM and optimize) | [4][5][9] |

| Can range from 0.1 - 50 µM | [3] | |

| Incubation Time | 30 minutes to 2 hours at 37°C | [3][5][9] |

| Fixability | Not fixable | [1][2] |

Experimental Protocols

Reagent Preparation: 1 mM Stock Solution

Proper preparation and storage of the stock solution are critical for consistent results.

-

Preparation: Before opening, allow the vial of LysoTracker Yellow HCK-123 to warm to room temperature. Briefly centrifuge the vial to ensure the DMSO solution is at the bottom.[9] Prepare a 1 mM stock solution by dissolving the contents in high-quality, anhydrous DMSO.

-

Storage: Aliquot the 1 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[3] When stored at -20°C, the solution should be used within a month; at -80°C, it is stable for up to six months.[3]

Live-Cell Staining Protocol

This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.[3][9]

-

Cell Culture: Grow cells on a suitable imaging vessel, such as glass-bottom dishes or chambered coverglass, to the desired confluency.

-

Staining Solution Preparation: On the day of the experiment, prepare the staining solution by diluting the 1 mM stock solution into pre-warmed (37°C) growth medium. A recommended starting concentration is 50-75 nM.[9] To minimize potential artifacts from overloading the cells, the final concentration of the dye should be kept as low as possible while still providing a sufficient signal.[9]

-

Cell Staining:

-

Washing: After incubation, remove the staining solution and replace it with fresh, pre-warmed growth medium or a suitable buffer (e.g., PBS) to remove any excess probe.[5][9]

-

Imaging: Proceed immediately to imaging the live cells using a confocal microscope. LysoTracker Yellow HCK-123 is not suitable for fixed-cell applications.[1][2]

Confocal Microscopy and Imaging

-

Microscope Setup: Turn on the confocal microscope, laser lines, and environmental chamber (set to 37°C and 5% CO₂).

-

Excitation and Emission: Use a 488 nm laser for excitation.[8] Set the emission detection window to capture the fluorescence between approximately 510 nm and 560 nm, centered around the 535 nm peak.

-

Image Acquisition:

-

Place the imaging dish on the microscope stage.

-

Use a low laser power to locate the cells and focus.

-

Adjust the detector gain and offset to obtain a good signal-to-noise ratio, ensuring the brightest pixels are not saturated and the background is minimal.

-

Acquire images using appropriate settings for your experiment (e.g., time-lapse, Z-stack).

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for LysoTracker Yellow HCK-123 staining of live cells.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No/Weak Signal | Inappropriate filter set. | Ensure excitation and emission filters are correctly matched to the dye's spectra (Ex: ~465 nm, Em: ~535 nm). |

| Dye concentration is too low. | Increase the working concentration of the LysoTracker probe incrementally (e.g., from 75 nM to 100 nM). | |

| Incubation time is too short. | Increase the incubation period (e.g., from 30 minutes to 1-2 hours). | |

| Lysosomes are not sufficiently acidic. | The cell line may have altered lysosomal pH. This itself can be an experimental finding. Use a positive control cell line if available. | |

| High Background | Dye concentration is too high. | Decrease the working concentration. High concentrations can lead to non-specific staining. |

| Incomplete washing. | Ensure the staining solution is thoroughly replaced with fresh medium before imaging. | |

| Cell autofluorescence. | Image an unstained control sample to determine the level of autofluorescence and adjust imaging settings accordingly. | |

| Cell Death/Toxicity | Dye concentration is too high. | Reduce the probe concentration and incubation time to the minimum required for a good signal. |

| Phototoxicity from laser exposure. | Use the lowest possible laser power during image acquisition. Reduce the exposure time or use a more sensitive detector. | |

| Blurry/Out-of-Focus Image | Cells are not adhered properly. | Ensure cells are well-adhered to the imaging dish before starting the experiment. |

| Objective is not clean. | Clean the microscope objective with appropriate lens cleaning solution. | |

| Cells are moving during acquisition. | Ensure the environmental chamber is stable and minimize any vibrations. Use shorter exposure times. |

References

- 1. Invitrogen™ LysoTracker™ Yellow HCK-123, special packaging | Fisher Scientific [fishersci.ca]

- 2. Invitrogen LysoTracker Yellow HCK-123, special packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AAT Bioquest: The Spectra of LysoTracker® Probes [aatbioquest.blogspot.com]

- 5. labs.pbrc.edu [labs.pbrc.edu]

- 6. LysoTracker™ Yellow HCK-123, special packaging 20 x 50 μL | Buy Online | Invitrogen™ [thermofisher.com]

- 7. LysoTracker™ Yellow HCK-123, special packaging 20 x 50 μL | Buy Online | Invitrogen™ [thermofisher.com]

- 8. Spectrum [LysoTracker Yellow HCK-123] | AAT Bioquest [aatbio.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Autophagy Detection using LysoTracker Yellow HCK-123 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a critical role in cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Monitoring autophagic activity is crucial for understanding disease pathogenesis and for the development of novel therapeutics. LysoTracker Yellow HCK-123 is a fluorescent probe that selectively accumulates in acidic organelles, such as lysosomes and autolysosomes, making it a valuable tool for tracking the later stages of autophagy by flow cytometry.

LysoTracker Yellow HCK-123 is a weakly basic amine linked to a yellow fluorescent dye. In its neutral state, it can freely cross cell membranes. Once inside the acidic environment of a lysosome (pH 4.5-5.0), the probe becomes protonated and trapped, leading to a significant increase in fluorescence. An increase in the number and/or acidity of lysosomes and autolysosomes, which occurs during active autophagy, results in a corresponding increase in LysoTracker Yellow HCK-123 fluorescence intensity, which can be quantified on a cell-by-cell basis using flow cytometry.

Product Information

| Feature | Description |

| Product Name | LysoTracker Yellow HCK-123 |

| Target | Acidic organelles (lysosomes, autolysosomes) |

| Readout | Flow Cytometry, Fluorescence Microscopy |

| Excitation (max) | ~465 nm |

| Emission (max) | ~535 nm |

| Molecular Weight | Not provided |

| Formulation | Provided as a solution in DMSO |

| Storage | Store at -20°C, protected from light |

Spectral Properties

LysoTracker Yellow HCK-123 is compatible with the standard 488 nm blue laser found in most flow cytometers. Its emission is typically collected in the green channel (e.g., FITC or GFP channel).

| Parameter | Wavelength (nm) | Filter Set Recommendation |

| Excitation Maximum | ~465 | 488 nm laser |

| Emission Maximum | ~535 | 530/30 nm bandpass filter |

Autophagy Signaling Pathway and LysoTracker Action

The process of autophagy involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases. LysoTracker Yellow HCK-123 accumulates in the acidic autolysosomes, providing a measure of autophagic flux.

Caption: Autophagy pathway and LysoTracker's point of action.

Experimental Workflow for Autophagy Detection by Flow Cytometry

A typical workflow involves cell culture, induction of autophagy, staining with LysoTracker Yellow HCK-123, and subsequent analysis by flow cytometry.

Caption: Flow cytometry workflow for autophagy detection.

Detailed Experimental Protocols

Reagent Preparation

-

LysoTracker Yellow HCK-123 Stock Solution (1 mM): LysoTracker Yellow HCK-123 is typically supplied as a 1 mM solution in DMSO. Thaw the vial and centrifuge briefly before use.

-

LysoTracker Yellow HCK-123 Working Solution (50-100 nM): Dilute the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration. Prepare this solution fresh for each experiment.

Cell Staining Protocol for Suspension Cells (e.g., Jurkat)

-

Cell Culture and Treatment: Culture cells to the desired density (e.g., 0.5 - 1 x 10^6 cells/mL). Treat cells with an autophagy inducer (e.g., 100 nM rapamycin for 4-6 hours) or vehicle control.

-

Cell Harvest: Transfer 1 mL of cell suspension to a microcentrifuge tube.

-

Staining: Add the LysoTracker Yellow HCK-123 working solution to the cells to achieve the final desired concentration (e.g., 75 nM).

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of pre-warmed phosphate-buffered saline (PBS).

-

Final Resuspension: Centrifuge again and resuspend the cells in 300-500 µL of PBS for flow cytometry analysis.

Cell Staining Protocol for Adherent Cells (e.g., HeLa)

-

Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat cells with an autophagy inducer or vehicle control.

-

Staining: Remove the culture medium and add the pre-warmed LysoTracker Yellow HCK-123 working solution.

-

Incubation: Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Remove the staining solution and wash the cells once with pre-warmed PBS.

-

Cell Detachment: Detach the cells using a gentle, non-enzymatic cell dissociation buffer.

-

Final Resuspension: Resuspend the cells in 300-500 µL of PBS for flow cytometry analysis.

Flow Cytometry Analysis

-

Instrument Setup: Use a flow cytometer equipped with a 488 nm laser. Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

-

Fluorescence Detection: Collect the LysoTracker Yellow HCK-123 signal in the green fluorescence channel (e.g., FITC channel with a 530/30 nm bandpass filter).

-

Data Acquisition: Acquire data for at least 10,000 events per sample.

-

Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the live, single-cell population. The primary metric for autophagy is the increase in the median fluorescence intensity (MFI) of the LysoTracker Yellow HCK-123 signal in the treated cells compared to the control cells.

Data Presentation

The following tables provide an example of expected results and recommended starting concentrations for optimization.

Table 1: Recommended Staining Conditions (Starting Points for Optimization)

| Cell Line | LysoTracker Yellow HCK-123 Concentration (nM) | Incubation Time (minutes) |

| Jurkat | 50 - 100 | 30 - 60 |

| K562 | 50 - 100 | 30 - 60 |

| HeLa | 75 - 150 | 45 - 75 |

| MCF-7 | 75 - 150 | 45 - 75 |

Table 2: Example Quantitative Data of Autophagy Induction

| Cell Line | Treatment | LysoTracker Yellow HCK-123 MFI (Arbitrary Units) | Fold Change in MFI (vs. Control) |

| Jurkat | Control | 1500 | 1.0 |

| Jurkat | Rapamycin (100 nM, 6h) | 4500 | 3.0 |

| K562 | Control | 2000 | 1.0 |

| K562 | Chloroquine (50 µM, 4h) | 8000 | 4.0 |

Note: The MFI values are illustrative and will vary depending on the cell type, instrument settings, and experimental conditions.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low fluorescence signal | - Insufficient dye concentration or incubation time.- Low level of autophagy. | - Optimize dye concentration and incubation time.- Use a positive control for autophagy induction (e.g., rapamycin, starvation). |

| High background fluorescence | - Dye concentration is too high.- Inadequate washing. | - Titrate the dye to a lower concentration.- Ensure thorough washing steps. |

| High cell death | - Dye toxicity at high concentrations or long incubation times. | - Reduce dye concentration and/or incubation time.- Co-stain with a viability dye to exclude dead cells from analysis. |

| Inconsistent results | - Variation in cell density or health.- Inconsistent staining procedure. | - Maintain consistent cell culture conditions.- Ensure precise timing and temperature control during staining. |

Conclusion

LysoTracker Yellow HCK-123 is a reliable and straightforward tool for the quantitative analysis of autophagy by flow cytometry. By measuring the increase in acidic vesicular organelles, this probe provides valuable insights into the later stages of the autophagic process. The protocols and data presented here serve as a guide for researchers to effectively utilize LysoTracker Yellow HCK-123 in their studies of autophagy and its role in health and disease. Optimization of staining conditions for each specific cell type and experimental setup is recommended to ensure accurate and reproducible results.

Application Notes: LysoTracker Yellow HCK-123 for the Study of Drug-Induced Lysosomal Changes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes are acidic organelles integral to cellular homeostasis, playing crucial roles in degradation, recycling, nutrient sensing, and signaling. Alterations in lysosomal function are implicated in a variety of diseases, including lysosomal storage disorders and neurodegenerative diseases. Furthermore, a growing number of pharmaceutical compounds are known to induce lysosomal changes, a phenomenon known as drug-induced lysosomal impairment (DILI). Understanding how drugs affect lysosomal physiology is therefore critical for drug development and toxicity assessment.

LysoTracker Yellow HCK-123 is a fluorescent probe that selectively accumulates in acidic compartments, such as lysosomes, in live cells.[1] This cell-permeable dye is a weakly basic amine linked to a fluorophore.[1] In the neutral pH of the cytoplasm, the dye is largely unprotonated and can freely cross cellular membranes. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), the weak base becomes protonated, trapping the probe within the organelle. The resulting accumulation of LysoTracker Yellow HCK-123 allows for the visualization and quantification of lysosomes and acidic organelles.

These application notes provide a comprehensive overview and detailed protocols for utilizing LysoTracker Yellow HCK-123 to investigate drug-induced lysosomal changes.

Product Information

| Property | Value | Reference |

| Product Name | LysoTracker Yellow HCK-123 | [1] |

| Appearance | Yellow solid | [1] |

| Mechanism of Action | Accumulates in acidic organelles due to protonation. | [1] |

| Excitation Maximum | ~465 nm | [2] |

| Emission Maximum | ~535 nm | [2] |

| Cell Permeability | Cell-permeant | [1] |

| Fixability | Not fixable | [3] |

| Storage | Store at -20°C, protected from light. | [1] |

Key Applications in Drug-Induced Lysosomal Changes

-

Identification of Lysosomotropic Compounds: Screen compound libraries to identify drugs that accumulate in lysosomes.

-

Assessment of Drug-Induced Lysosomal Proliferation: Quantify changes in the number and volume of lysosomes in response to drug treatment.

-

Evaluation of Lysosomal pH Alterations: While not a ratiometric pH indicator, significant changes in LysoTracker fluorescence intensity can suggest alterations in lysosomal pH.[4][5]

-

Monitoring Lysosomal Stress Responses: Investigate the activation of cellular pathways, such as the TFEB-mediated lysosomal biogenesis pathway, in response to drug-induced lysosomal dysfunction.[6][7]

Experimental Protocols

Protocol 1: General Staining of Lysosomes with LysoTracker Yellow HCK-123

This protocol provides a basic method for staining lysosomes in live cells.

Materials:

-

LysoTracker Yellow HCK-123 (stock solution, e.g., 1 mM in DMSO)

-

Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, 96-well plate)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Prepare Staining Solution: Dilute the LysoTracker Yellow HCK-123 stock solution in pre-warmed complete cell culture medium to a final working concentration of 50-100 nM.

-

Cell Staining: Remove the culture medium from the cells and replace it with the LysoTracker Yellow HCK-123 staining solution.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes.

-

Washing (Optional): The staining solution can be replaced with fresh pre-warmed medium before imaging to reduce background fluorescence.

-

Imaging: Visualize the stained lysosomes using a fluorescence microscope equipped with appropriate filters for yellow fluorescence (e.g., excitation ~465 nm, emission ~535 nm).

Protocol 2: Quantification of Drug-Induced Lysosomal Proliferation

This protocol describes a method to quantify changes in lysosomal volume following treatment with a test compound, using chloroquine (B1663885) as an example of a known lysosomotropic drug.

Materials:

-

LysoTracker Yellow HCK-123

-

Test compound (and vehicle control, e.g., DMSO)

-

Chloroquine (positive control)

-

Live cells cultured in a 96-well imaging plate

-

High-content imaging system and analysis software

Procedure:

-

Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the test compound, chloroquine (e.g., 1-50 µM), and a vehicle control for a predetermined time (e.g., 24 hours).

-

Staining: Add LysoTracker Yellow HCK-123 to each well at a final concentration of 50-100 nM and incubate for 30-60 minutes at 37°C.

-

Nuclear Staining (Optional): Add a nuclear counterstain (e.g., Hoechst 33342) for cell segmentation and normalization.

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to identify and segment individual cells and the LysoTracker-positive puncta (lysosomes) within each cell. Quantify the total area or volume of LysoTracker staining per cell.

-

Data Analysis: Normalize the total lysosomal area/volume to the number of cells. Compare the results from treated cells to the vehicle control.

Expected Results (Example with Chloroquine):

| Treatment | Concentration (µM) | Fold Increase in Lysosomal Area (Mean ± SD) |

| Vehicle Control | - | 1.0 ± 0.1 |

| Chloroquine | 10 | 2.5 ± 0.3 |

| Chloroquine | 25 | 4.2 ± 0.5 |

| Chloroquine | 50 | 5.8 ± 0.7 |

Note: The above data is illustrative. Actual results may vary depending on the cell type, drug, and experimental conditions.

Protocol 3: High-Content Screening for Lysosomotropic Compounds

This protocol outlines a workflow for screening a compound library to identify drugs that cause lysosomal accumulation.

Materials:

-

Compound library

-

LysoTracker Yellow HCK-123

-

Live cells cultured in 384-well imaging plates

-

Automated liquid handling system

-

High-content imaging system

-

Image analysis and data analysis software

Procedure:

-

Plate Preparation: Seed cells into 384-well plates using an automated dispenser.

-

Compound Pinning: Use a robotic system to transfer compounds from the library plates to the cell plates. Include appropriate controls (e.g., vehicle, positive control like chloroquine).

-

Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours).

-

Staining: Add LysoTracker Yellow HCK-123 and a nuclear stain to all wells using an automated liquid handler.

-

Imaging: Acquire images from all wells using an automated high-content imaging system.

-

Data Analysis:

-

Perform automated image analysis to quantify the total LysoTracker fluorescence intensity per cell.

-

Calculate a robust statistical measure (e.g., Z-score) for each compound to identify "hits" that significantly increase LysoTracker fluorescence.

-

Visualizations

Signaling Pathway: TFEB Activation in Response to Lysosomal Stress

Drug-induced lysosomal stress can lead to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[6][7] This pathway represents a key cellular response to lysosomal impairment.

Caption: TFEB activation pathway in response to drug-induced lysosomal stress.

Experimental Workflow: High-Content Screening for Lysosomotropic Drugs

The following diagram illustrates a typical workflow for a high-content screen to identify compounds that induce lysosomal changes.

Caption: High-content screening workflow for identifying lysosomotropic compounds.

Logical Relationship: Mechanism of LysoTracker Yellow HCK-123 Accumulation

This diagram explains the principle behind the selective accumulation of LysoTracker Yellow HCK-123 in lysosomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LysoTracker™ Yellow HCK-123, special packaging 20 x 50 μL | Contact Us | Invitrogen™ [thermofisher.com]

- 3. Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

Quantifying Lysosomal Acidification with LysoTracker Probes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker probes are fluorescent acidotropic dyes widely utilized for labeling and tracking acidic organelles in live cells, primarily lysosomes and late endosomes.[1][2] These probes consist of a fluorophore linked to a weak base that is freely permeable to cell membranes in its neutral state.[1][3] Upon entering an acidic compartment, the weak base becomes protonated, and the charged probe is retained, leading to a bright, punctate staining pattern.[3][4] While LysoTracker probes are excellent qualitative markers for identifying acidic organelles and observing their morphology and trafficking, their use for direct quantification of lysosomal pH is limited due to their fluorescence being largely independent of pH once accumulated.[1][3] However, changes in LysoTracker fluorescence intensity can be used to infer alterations in lysosomal volume, number, or luminal pH under specific experimental conditions.

This document provides detailed application notes and protocols for the use of LysoTracker probes in quantifying changes in lysosomal acidification, with a focus on live-cell imaging and flow cytometry. It also outlines the key signaling pathways that regulate this crucial cellular process.

Mechanism of Action

The accumulation of LysoTracker probes within acidic organelles is a pH-dependent process. In the relatively neutral environment of the cytoplasm (pH ~7.2), the weak base component of the probe is only partially protonated, allowing it to readily cross cellular membranes.[1][4] Once the probe enters an acidic organelle, such as a lysosome with a pH of approximately 4.5-5.0, the low pH environment leads to the protonation of the probe.[4][5] This protonation increases the hydrophilicity of the molecule, effectively trapping it within the organelle.[4]

Data Presentation

The following table summarizes quantitative data from various studies using LysoTracker probes to assess changes in lysosomal acidification or content. It is important to note that these values often represent relative changes in fluorescence intensity rather than direct measurements of lysosomal pH.

| Cell Type | LysoTracker Probe | Treatment | Quantitative Measurement | Reference |

| Jurkat cells | LysoTracker Green | 50 µM Chloroquine (48 hours) | 6-9 fold increase in fluorescence | [6] |

| HeLa cells | LysoTracker Red DND-99 | Vacuolin-1 (1-10 µM) | Increase in lysosomal size and pH | [7] |

| Notochordal cells | LysoTracker Red | Hyperosmotic stress | Increased number of acidic granular vacuoles | [8] |

| Drosophila fat body cells | LysoTracker Red | Starvation (3 hours) | Increased LysoTracker staining | [9] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Lysosomal Acidification with LysoTracker Probes

This protocol describes the use of LysoTracker probes for visualizing and assessing semi-quantitative changes in lysosomal acidification in live cells using fluorescence microscopy.

Materials:

-

LysoTracker probe of choice (e.g., LysoTracker Red DND-99, LysoTracker Green DND-26)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)

-

Glass-bottom dishes or chamber slides

-

Confocal or fluorescence microscope with live-cell incubation chamber (37°C, 5% CO₂)

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Cell Seeding: The day before the experiment, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.[7]

-

LysoTracker Staining:

-

Prepare a working solution of the LysoTracker probe in pre-warmed complete culture medium. A final concentration of 50-100 nM is typically recommended.[7][10]

-

Remove the culture medium from the cells and replace it with the LysoTracker-containing medium.

-

Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.[7][10]

-

-

Cell Washing:

-

Microscope Setup:

-

Place the dish on the microscope stage within the pre-heated (37°C) and CO₂-controlled (5%) incubation chamber.

-

Allow the cells to equilibrate for at least 10-15 minutes.[10]

-

-

Image Acquisition:

-

Locate a field of view with healthy, well-stained cells.

-